

Mavelertinib cross-resistance profile with other TKIs

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Compound Focus: Mavelertinib

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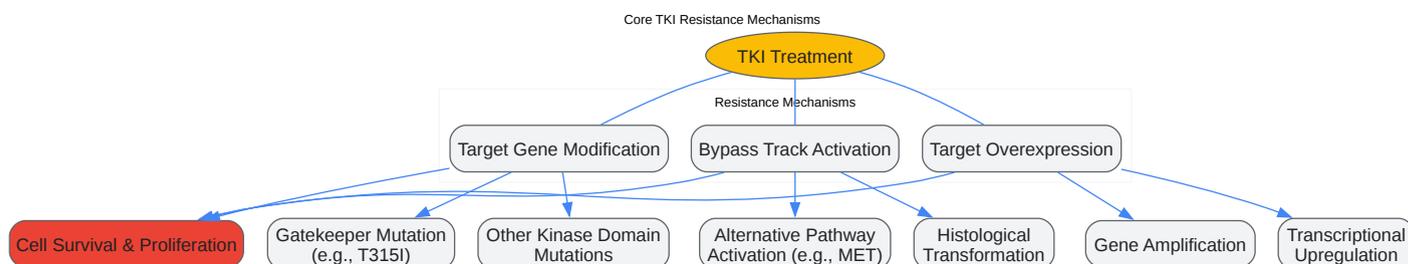
Understanding TKI Cross-Resistance

Cross-resistance occurs when cancer cells that develop resistance to one TKI also show resistance to other TKIs, even if they are of a different generation. The table below summarizes the primary mechanisms behind this resistance.

Mechanism	Description	Example
Gatekeeper Mutations [1]	A single amino acid change in the kinase domain that sterically hinders TKI binding but allows ATP entry.	BCR-ABL T315I mutation confers resistance to imatinib, dasatinib, and nilotinib. [2] [1] [3]
Kinase Domain Mutations [4] [1]	Various mutations (not just gatekeeper) across the kinase domain that reduce the drug's binding affinity.	Multiple mutations in the ALK kinase domain (e.g., G1202R, L1196M) can cause resistance to successive generations of ALK inhibitors. [1]
Bypass Signaling [4] [1] [5]	The tumor activates alternative signaling pathways that circumvent the inhibited primary target.	MET amplification can drive resistance to EGFR inhibitors in NSCLC; EGFR activation can cause resistance to ALK inhibitors. [1]

Mechanism	Description	Example
Target Overexpression [3]	The cancer cell produces an excess of the target kinase, overwhelming the inhibitory capacity of the TKI.	BCR-ABL1 overexpression is a known mechanism of resistance to imatinib and even later-generation TKIs. [3]

The following diagram illustrates how these core mechanisms enable cancer cells to survive TKI treatment.



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